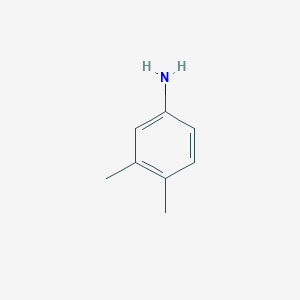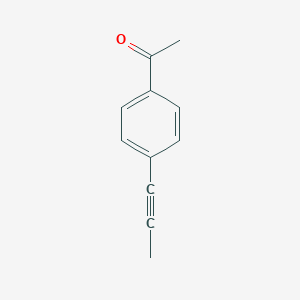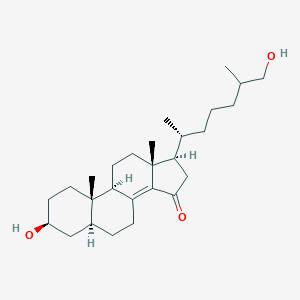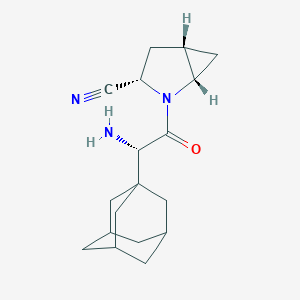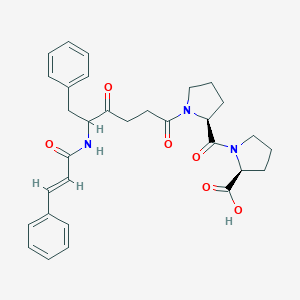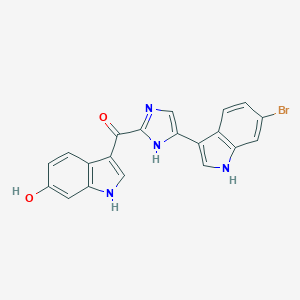
Bromotopsentin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotopsentin is a natural product isolated from the marine sponge Topsentia sp. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. Bromotopsentin has shown promising results in various studies, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Antioxidant and Anticancer Activities
Bromotopsentin (BSM), a bisindole alkaloid isolated from marine sponge Spongosorites sp., has shown significant potential in scientific research, particularly in the fields of antioxidant and anticancer activities. Studies have revealed that BSM possesses strong antioxidant properties, exhibiting more potent free radical scavenging activity compared to L-ascorbic acid. Its total antioxidant capacity, measured through the Trolox equivalent antioxidant capacity (TEAC), also surpasses that of L-ascorbic acid, highlighting its potential as an antioxidant agent. In addition, BSM has demonstrated notable anticancer properties, specifically inhibiting the growth of human cervical carcinoma (HeLa) cells and human lung carcinoma (A549) cells with considerable efficacy. These findings underscore the therapeutic potential of BSM in treating oxidative stress-related conditions and certain types of cancer (You Song, 2009).
Propriétés
Numéro CAS |
112515-44-3 |
|---|---|
Nom du produit |
Bromotopsentin |
Formule moléculaire |
C20H13BrN4O2 |
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(6-hydroxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H13BrN4O2/c21-10-1-3-12-14(7-22-16(12)5-10)18-9-24-20(25-18)19(27)15-8-23-17-6-11(26)2-4-13(15)17/h1-9,22-23,26H,(H,24,25) |
Clé InChI |
YHGQVXFIJGWOFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
SMILES canonique |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Autres numéros CAS |
112515-44-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




